molecular formula C6H6F3N B8221864 3-(Trifluoromethyl)cyclobutane-1-carbonitrile

3-(Trifluoromethyl)cyclobutane-1-carbonitrile

Cat. No.: B8221864
M. Wt: 149.11 g/mol
InChI Key: VRMDYBHMHOZRRF-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclobutane-1-carbonitrile is a cyclobutane derivative featuring a trifluoromethyl (-CF₃) group and a nitrile (-C≡N) substituent at the 1- and 3-positions of the four-membered ring, respectively. The trifluoromethyl group confers high electronegativity and lipophilicity, while the nitrile group enhances polarity and reactivity.

Properties

IUPAC Name

3-(trifluoromethyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N/c7-6(8,9)5-1-4(2-5)3-10/h4-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMDYBHMHOZRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 3-Methylene-1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

A widely reported method involves the oxidation of 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. Ruthenium trichloride (RuCl3_3) and sodium periodate (NaIO4_4) in a biphasic ethyl acetate/water system facilitate this transformation. The reaction proceeds via oxidative cleavage of the methylene group, yielding 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile as an intermediate. Subsequent dehydration using agents like phosphorus oxychloride (POCl3_3) or thionyl chloride (SOCl2_2) converts the ketone to the nitrile.

Key Conditions :

  • Reagents : RuCl3_3·H2_2O (1.24 mmol), NaIO4_4 (4 equiv), EtOAc/H2_2O (1:1.5 v/v).

  • Yield : 65–75% after dehydration.

Direct Functionalization of 3-Methylene-1-(Trifluoromethyl)cyclobutane-1-carbonitrile

The nitrile precursor itself can undergo further functionalization. For example, hydroboration-oxidation of the methylene group introduces hydroxyl or halide substituents, enabling diversification into analogs like 3-hydroxy- or 3-bromo-1-(trifluoromethyl)cyclobutane-1-carbonitrile.

Ring Contraction of Pyrrolidines

Mechanism and Methodology

A contractive approach utilizes pyrrolidine derivatives treated with hypervalent iodine reagents (e.g., hydroxy(tosyloxy)iodobenzene, HTIB). This generates a reactive 1,4-biradical intermediate via nitrogen extrusion, which undergoes stereospecific cyclization to form the cyclobutane core. The cyano group is introduced through subsequent electrophilic amination or oxidation of intermediate amines.

Example :

  • Substrate : NN-Aminated pyrrolidine.

  • Reagents : HTIB, ammonium hexafluorophosphate (NH4_4PF6_6).

  • Yield : 79% for cyclobutane nitrile formation.

Trifluoromethylation of Cyclobutanones

Nucleophilic Trifluoromethylation

Cyclobutanones are converted to trifluoromethyl carbinols using trimethyl(trifluoromethyl)silane (TMSCF3_3) and a fluoride source (e.g., CsF). The resulting alcohol is then dehydrated to the nitrile via a two-step process:

  • Trifluoromethylation :

    Cyclobutanone+TMSCF3CsFCF3-carbinol\text{Cyclobutanone} + \text{TMSCF}_3 \xrightarrow{\text{CsF}} \text{CF}_3\text{-carbinol}
  • Dehydration :

    CF3-carbinolPOCl33-(Trifluoromethyl)cyclobutane-1-carbonitrile\text{CF}_3\text{-carbinol} \xrightarrow{\text{POCl}_3} \text{this compound}

Optimized Conditions :

  • Solvent : Tetrahydrofuran (THF).

  • Yield : 70–85%.

Deoxygenation of Oxalate Derivatives

Radical-Mediated Deoxygenation

Diethyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate undergoes deoxygenation using tributyltin hydride (Bu3_3SnH) and a radical initiator (e.g., AIBN). This eliminates the hydroxyl group, followed by decarboxylation to yield the nitrile.

Procedure :

  • Oxalate Formation : React cyclobutanone with diethyl oxalate.

  • Deoxygenation : Bu3_3SnH (1.2 equiv), AIBN (0.1 equiv), toluene, 80°C.

  • Decarboxylation : Hydrolysis with aqueous HCl.

Yield : 40% over three steps.

Elimination Reactions from Alcohol Precursors

Tosylation-Elimination Strategy

3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carbonitrile is converted to its tosylate derivative using toluenesulfonyl chloride (TsCl) and triethylamine. Subsequent elimination with a strong base (e.g., DBU) produces the nitrile.

Conditions :

  • Tosylation : TsCl (1.3 equiv), Et3_3N (1.3 equiv), DCM, 0°C → 40°C.

  • Elimination : DBU (2 equiv), DMF, 80°C.

  • Yield : 68–72%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Oxidation of Methylene PrecursorsHigh selectivity, scalableRequires toxic RuCl3_365–75%
Ring ContractionAccess to stereochemical complexityLimited substrate scope50–79%
TrifluoromethylationMild conditions, industrial applicabilityCostly TMSCF3_370–85%
Deoxygenation of OxalatesAvoids hazardous reagentsUses toxic Bu3_3SnH40%
Tosylation-EliminationStraightforward purificationRequires acidic conditions68–72%

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, primary amines, and substituted cyclobutane compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Discovery and Development

The compound serves as a crucial intermediate in the synthesis of novel pharmaceutical agents. Its derivatives have been investigated for potential biological activities, particularly in the design of drugs with enhanced metabolic stability and bioavailability. For instance, cyclobutane derivatives are often utilized as restricted mimics of alkyl chains, which can improve the pharmacokinetic properties of drug candidates .

Recent studies have highlighted the synthesis of cyclobutane-containing building blocks derived from 3-(trifluoromethyl)cyclobutane-1-carbonitrile. These building blocks have been shown to possess promising activity against various biological targets, including inhibitors for cancer-related pathways such as the IGF-1R and JAK1 pathways .

1.2 Case Studies

  • Selective HMT-Inhibitor : The compound has been linked to the development of selective inhibitors like Pinometostat (EPZ-5676), which targets histone methyltransferases involved in cancer progression .
  • FDA-approved Drugs : The synthesis of cyclobutane derivatives has contributed to FDA-approved drugs such as Abrocitinib and Ivosidenib, demonstrating the compound's relevance in contemporary drug design .

Synthetic Applications

This compound is also employed as a synthetic precursor in organic chemistry. The presence of both trifluoromethyl and nitrile functionalities allows for diverse chemical transformations.

2.1 Synthesis of Building Blocks

The compound can be transformed into various α-trifluoromethyl-substituted cyclobutane derivatives through reactions such as nucleophilic additions and cycloadditions. These derivatives are valuable for creating complex molecular architectures suitable for further functionalization .

2.2 Scalable Synthesis Techniques

Recent advancements have reported scalable synthetic methods for producing this compound, emphasizing its feasibility for large-scale applications in drug discovery . For example, two efficient synthetic routes have been developed that allow for the production of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, which can then be converted into this compound through dehydration processes .

Material Science Applications

The unique properties imparted by the trifluoromethyl group enhance the thermal stability and resistance to degradation of materials developed using this compound. This makes it an attractive candidate for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The nitrile group can form hydrogen bonds and other interactions with biological targets, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-(Trifluoromethyl)cyclobutane-1-carbonitrile and related cyclobutane-carbonitrile derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₆H₆F₃N ~167.13 (estimated) -CF₃ at C3, -CN at C1 High lipophilicity, electron-withdrawing effects, potential metabolic stability
3,3-Dimethylcyclobutanecarbonitrile C₇H₁₁N 109.17 Two -CH₃ groups at C3, -CN at C1 Lower polarity, steric hindrance from methyl groups, higher boiling point
3-Methylenecyclobutanecarbonitrile C₆H₇N 93.13 Methylene (-CH₂) at C3, -CN at C1 Conjugated double bond enhances reactivity, lower molecular weight
3-(Difluoromethyl)cyclobutane-1-carbonitrile C₆H₇F₂N 149.13 -CHF₂ at C3, -CN at C1 Moderate electronegativity, reduced lipophilicity compared to -CF₃ analogs
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile C₁₀H₇FN₂O 190.17 Oxo (=O) and fluoropyridinyl substituents Increased polarity, potential for hydrogen bonding, complex stereochemistry

Key Findings:

Electronic Effects :

  • The trifluoromethyl group in this compound exerts stronger electron-withdrawing effects compared to methyl (-CH₃) or difluoromethyl (-CHF₂) groups, enhancing the electrophilicity of the nitrile group and influencing reaction pathways .
  • In contrast, 3,3-Dimethylcyclobutanecarbonitrile exhibits steric hindrance from its methyl groups, which may slow down nucleophilic attacks .

Physicochemical Properties :

  • The trifluoromethyl derivative is estimated to have higher lipophilicity (logP) than its difluoromethyl or methylene analogs, improving membrane permeability in biological systems .
  • 3-Methylenecyclobutanecarbonitrile’s conjugated double bond increases its reactivity in cycloaddition or polymerization reactions .

Synthetic Utility: this compound can serve as a precursor in photoredox-catalyzed dicarbofunctionalization reactions, as demonstrated in the synthesis of methyl 5,6-dicyano-2,2-diphenylhexanoate . 3-(Difluoromethyl) analogs are less commonly reported, suggesting unique applications for the trifluoromethyl variant in fluorinated drug discovery .

Safety and Stability :

  • Cyclobutane derivatives with nitrile groups may pose toxicity risks due to cyanide release under extreme conditions, necessitating careful handling .
  • The trifluoromethyl group enhances thermal and chemical stability compared to methylene or oxo-substituted derivatives .

Biological Activity

3-(Trifluoromethyl)cyclobutane-1-carbonitrile is an organic compound notable for its unique structural features, including a trifluoromethyl group and a nitrile group attached to a cyclobutane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a building block in drug synthesis.

The compound is synthesized through various methods, often starting from cyclobutanone precursors. One common synthetic route involves the treatment of 4-oxocyclobutane derivatives with trimethylsilyl trifluoromethanesulfonate (TMSCF3) in the presence of fluoride sources, leading to the formation of the trifluoromethylated product. The synthesis can be scaled up efficiently, making it suitable for industrial applications .

The biological activity of this compound is largely attributed to its functional groups. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins and enzymes. The nitrile group allows for hydrogen bonding and other interactions, potentially influencing the compound's biological specificity and activity .

Biological Activity

Research has indicated that derivatives of this compound exhibit a range of biological activities:

  • Antibacterial Activity : In studies assessing antibacterial properties, certain derivatives demonstrated significant activity against various strains, including Bacillus mycoides and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined, with some compounds showing MIC values as low as 4.88 µg/mL .
  • Anticancer Activity : The compound has been tested against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, some derivatives exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent, indicating promising anticancer potential .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antibacterial Properties :
    • Objective : To evaluate the antibacterial efficacy of various derivatives.
    • Findings : Compounds with trifluoromethyl substitutions showed enhanced antibacterial activity compared to non-substituted counterparts. The most active derivative had an MIC value significantly lower than that of traditional antibiotics .
  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on different cancer cell lines.
    • Results : Derivatives like compound 8 exhibited IC50 values of 22.4 μM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 μM). This suggests that modifications to the cyclobutane structure can lead to improved therapeutic agents in oncology .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameAntibacterial Activity (MIC)Anticancer Activity (IC50)
This compound4.88 µg/mL22.4 μM
DoxorubicinN/A52.1 μM
3-(Trifluoromethyl)cyclobutane-1-carboxylic acidN/AData pending

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Trifluoromethyl)cyclobutane-1-carbonitrile?

A photoredox-catalyzed dicarbofunctionalization approach has been employed for related cyclobutane-carbonitrile derivatives. For example, styrenes and 3-(((4-(trifluoromethyl)benzoyl)oxy)imino)cyclobutane-1-carbonitrile were reacted under visible-light catalysis to yield functionalized products (80% yield) using petroleum ether/ethyl acetate solvent systems . This method highlights the utility of radical intermediates in constructing cyclobutane scaffolds.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation typically involves a combination of NMR (¹H, ¹³C, and ¹⁹F), IR spectroscopy (to identify nitrile and CF₃ stretches), and high-resolution mass spectrometry (HRMS). The molecular formula (C₆H₅F₃N) and weight (153.18 g/mol) reported in synthetic catalogs provide baseline validation . For stereochemical analysis, NOESY or X-ray crystallography may be required.

Q. What safety protocols should be followed when handling this compound?

While direct safety data for this compound is limited, analogous fluorinated nitriles require stringent precautions:

  • Use inert-atmosphere gloveboxes to avoid moisture/air exposure.
  • Wear PPE (nitrile gloves, safety goggles) to prevent skin/eye contact .
  • Store at 2–8°C in airtight containers under nitrogen .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

Contradictions in NMR or IR spectra may arise from impurities or tautomeric forms. Cross-validate with computational methods (e.g., DFT for predicting chemical shifts) and ensure purity via HPLC (≥95% by area normalization) . For fluorinated compounds, ¹⁹F NMR is critical to confirm trifluoromethyl group integrity .

Q. What factors influence the reactivity of this compound in photoredox catalysis?

Key factors include:

  • Substituent effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the nitrile carbon.
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize radical intermediates .
  • Catalyst choice : Iridium-based photocatalysts (e.g., Ir(ppy)₃) improve efficiency in visible-light-driven reactions .

Q. How does this compound serve as a building block in medicinal chemistry?

Its rigid cyclobutane core and fluorinated motifs are valuable for designing bioactive molecules. For instance, similar structures are precursors for kinase inhibitors or PET tracers due to metabolic stability imparted by the CF₃ group . Functionalization at the nitrile position (e.g., hydrolysis to carboxylic acids) expands derivatization potential.

Q. What analytical techniques are suitable for studying its stability under thermal or photolytic conditions?

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures.
  • HPLC-MS : Monitor degradation products (e.g., hydrolysis to amides or carboxylic acids) .
  • Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks to simulate long-term storage .

Q. Can computational modeling predict its reactivity in nucleophilic substitution reactions?

Yes. Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify electrophilic sites (e.g., nitrile carbon). Molecular dynamics (MD) simulations further elucidate solvent effects on transition states. These models guide experimental design for SN2 or Michael addition pathways .

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